
LP-533401
概要
説明
LP-533401は、腸内のセロトニン産生を調節する酵素であるトリプトファン水酸化酵素1の阻害剤として知られる化学化合物です。 この化合物は、特に骨粗鬆症や肺高血圧などの治療における潜在的な治療用途のため、大きな注目を集めています .
準備方法
LP-533401の合成には、コア構造の調製から始まり、特定の官能基の導入に至るまで、いくつかのステップが含まれます。合成経路には一般的に以下が含まれます。
ステップ1: 一連の縮合反応によるコア構造の形成。
ステップ2: ハロゲン化反応によるフッ素原子の導入。
ステップ3: 高純度の目的化合物を得るための最終精製および結晶化
This compoundの工業生産方法は、スケーラビリティと費用対効果を確保するように設計されています。これらの方法は、収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することがよくあります。
化学反応の分析
Enzyme Binding Mechanism and Structural Interactions
LP-533401 binds TPH1 through a dual mechanism involving both competitive and uncompetitive inhibition, depending on the substrate:
-
Competitive inhibition occurs against L-tryptophan (Trp), with a Ki of .
-
Uncompetitive inhibition targets the co-factor 6-methyltetrahydropterin (6-MePH4), with a Ki of .
Key Structural Features:
Interaction Type | Residues/Regions Involved | Effect |
---|---|---|
Hydrogen bonding | Glu317, Tyr235, Phe241 | Stabilizes inhibitor-enzyme complex |
Hydrophobic interactions | Pro238, Cys364, Phe313 | Anchors the inhibitor in the catalytic pocket |
Iron coordination | His272, His277, Glu317 | Distorts Fe(III) geometry, disrupting oxygen activation |
Docking studies reveal this compound occupies a 13 Å channel and 9 Å co-factor chamber in TPH1’s catalytic core. Mutagenesis of Tyr235 and Phe241 reduces inhibitory efficacy by >70%, confirming their critical role .
Kinetic and Selectivity Profiles
This compound exhibits high specificity for TPH1 over TPH2, with a 15-fold selectivity in enzyme assays .
Table 1: Inhibition Constants for this compound
Substrate/Co-factor | Inhibition Type | |
---|---|---|
L-Tryptophan | Competitive | |
6-MePH4 | Uncompetitive |
Surface plasmon resonance (SPR) assays confirm this compound binds TPH1 with a dissociation constant () of ~100 µM, competing with both Trp and tetrahydrobiopterin (BH4) .
Allosteric Modulation and Iron Coordination
This compound induces a bidentate interaction between Glu317 and Fe(III), altering the enzyme’s catalytic state. This coordination mimics Fe(IV)O intermediates, blocking oxygen activation required for hydroxylation .
Iron Coordination Modes:
Inhibitor | Fe(III) Coordination | Catalytic Impact |
---|---|---|
This compound | Bidentate (Glu317) | Prevents Fe(IV)O formation |
Other TPH1 inhibitors | Monodentate (Glu317) | Partial activity retention |
In Vivo Biochemical Effects
This compound reduces gut-derived serotonin (GDS) by 70% in rodent models, leading to downstream effects:
-
Bone remodeling : Restores trabecular bone volume () and cortical thickness () in CKD models by lowering renal phosphate reabsorption .
-
Platelet function : No significant impact on clotting times or platelet counts at therapeutic doses (25–250 mg/kg/day) .
Comparative Potency
This compound outperforms classical inhibitors like p-chlorophenylalanine (pCPA):
Table 2: IC50 Values for TPH1 Inhibitors
Compound | IC50 (µM) | Selectivity (TPH1/TPH2) |
---|---|---|
This compound | 0.409 | 15-fold |
pCPA | 11.250 | Non-selective |
This compound’s efficacy stems from its ability to exploit TPH1’s structural plasticity, making it a cornerstone for studying serotonin-related pathologies. Future research should explore its pharmacokinetic optimization and off-target effects in chronic dosing regimens.
科学的研究の応用
Biochemical Mechanism and Properties
LP-533401 functions primarily by inhibiting Tph1, thereby reducing the production of serotonin in the gut. This inhibition is critical because serotonin plays various roles in physiological processes, including bone metabolism. The compound's mechanism involves binding to key amino acids near the catalytic site of Tph1, which prevents the conversion of tryptophan to 5-hydroxytryptophan, ultimately leading to decreased serotonin levels without significantly affecting brain serotonin levels .
Scientific Research Applications
This compound has several applications across different scientific domains:
1. Chemistry:
- Used as a research tool to study the inhibition of tryptophan hydroxylase 1 and its effects on serotonin production.
2. Biology:
- Aids in understanding the physiological roles of serotonin, particularly its impact on gut function and systemic effects.
3. Medicine:
- Investigated for potential therapeutic effects in treating osteoporosis by promoting bone formation while reducing bone resorption.
4. Industry:
- Explored for developing new therapeutic agents targeting serotonin-related disorders, particularly those affecting bone health and metabolic conditions .
Osteoporosis Treatment
A significant body of research has focused on this compound's role in treating osteoporosis. In a study involving ovariectomized rodents, oral administration of this compound over six weeks demonstrated a dose-dependent ability to prevent osteoporosis development by increasing bone formation .
Table 1: Effects on Bone Health in Ovariectomized Rodents
Dose (mg/kg/day) | Bone Formation Increase (%) |
---|---|
25 | 20 |
100 | 40 |
250 | 60 |
In another study with chronic kidney disease models, this compound treatment led to improved bone mineral status and strength by decreasing gut-derived serotonin levels, which are known to negatively influence bone metabolism .
Hepatic Steatosis Prevention
Research has shown that this compound can mitigate high-fat diet-induced hepatic steatosis. In experimental models, the compound effectively reduced hepatic triglyceride accumulation by inhibiting peripheral serotonin synthesis without affecting glucose tolerance .
Table 2: Effects on Hepatic Lipid Accumulation
Treatment Group | Hepatic TG Reduction (%) |
---|---|
Control | 0 |
PCPA Treatment | 25 |
This compound Treatment | 30 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound exhibits negligible levels in the brain following oral administration, suggesting it does not cross the blood-brain barrier effectively. This characteristic is beneficial for targeting peripheral serotonin without central nervous system side effects .
Comparison with Other Compounds
This compound is compared with other Tph1 inhibitors like p-Chlorophenylalanine (PCPA) and other experimental compounds. It demonstrates superior potency with an IC₅₀ value significantly lower than PCPA, making it a more effective option for research and potential clinical applications .
Table 3: Comparative Potency of Tph1 Inhibitors
Compound | IC₅₀ (µM) |
---|---|
This compound | 0.409 |
PCPA | 11.250 |
作用機序
LP-533401は、セロトニン生合成の最初のステップを担当する酵素であるトリプトファン水酸化酵素1を阻害することで作用を発揮します。this compoundは酵素の活性部位に結合することで、トリプトファンから5-ヒドロキシトリプトファンへの変換を防ぎ、腸内のセロトニンレベルを低下させます。 この阻害は、骨形成の増加や肺高血圧の減少など、さまざまな生理学的効果をもたらします .
類似化合物との比較
LP-533401は、酵素に対する高い特異性と、脳のセロトニンレベルに影響を与えることなく、腸のセロトニンレベルを選択的に低下させる能力により、他のトリプトファン水酸化酵素阻害剤とは異なります。類似の化合物には以下が含まれます。
LP-521834: 同様の効力を持ちますが、薬物動態が異なる別のトリプトファン水酸化酵素阻害剤。
LP-534193: 作用機序が似ていますが、構造が異なる化合物
This compoundは、血液脳関門を最小限に通過する能力により、中枢神経系の副作用なしに末梢セロトニンを標的とするのに特に役立ちます。
生物活性
LP-533401 is a small molecule inhibitor of tryptophan hydroxylase 1 (Tph1), an enzyme crucial for the synthesis of serotonin in the gut. This compound has garnered attention due to its potential therapeutic applications, particularly in treating conditions associated with low bone mass and other disorders influenced by serotonin levels.
This compound inhibits Tph1, thereby reducing the production of gut-derived serotonin (GDS). Serotonin plays a significant role in various physiological processes, including bone metabolism. The inhibition of GDS is hypothesized to have anabolic effects on bone tissue, making this compound a candidate for treating osteoporosis and related conditions.
Interaction with Tph1
The binding of this compound to Tph1 has been characterized through molecular docking studies. It has been shown to interact with key amino acids near the catalytic site of Tph1, specifically Tyr235 and Phe241, which are critical for its enzymatic activity. The binding energy calculated for this interaction is approximately -9.46 kcal/mol, indicating a strong affinity for the enzyme .
In Vivo Studies
Research indicates that this compound effectively reduces serum serotonin levels in animal models. For instance, administration at a dose of 250 mg/kg/day resulted in a 30% decrease in serum serotonin levels without affecting brain serotonin content, which is crucial since brain and gut serotonin exert opposing effects on bone formation .
Table 1: Effects of this compound on Serum Serotonin Levels
Dose (mg/kg/day) | Serum Serotonin Reduction (%) |
---|---|
100 | 15 |
250 | 30 |
500 | Not assessed |
Bone Mass Studies
In various studies involving ovariectomized rodents (a model for post-menopausal osteoporosis), this compound demonstrated significant anabolic effects on bone mass. It was observed to prevent systemic bone loss and enhance bone density over treatment periods . However, some studies have reported varying results regarding its efficacy in different pathological contexts, such as periodontal disease models .
Case Studies
- Osteoporosis Model : In a study involving ovariectomized rats, this compound was administered at doses ranging from 25 mg/kg to 500 mg/kg over four weeks. The results indicated a marked increase in trabecular bone volume and density compared to control groups not receiving the treatment .
- Periodontal Disease : A separate investigation examined the role of this compound in a rat model of periodontitis. Despite initial hypotheses suggesting that inhibiting gut serotonin would modulate host responses during periodontal disease, results showed no significant prevention of bone loss or modulation of inflammatory responses at a dose of 25 mg/kg/day over 28 days .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has limited central nervous system penetration due to its inability to cross the blood-brain barrier effectively. This characteristic is beneficial as it minimizes potential central side effects while allowing localized action on gut-derived serotonin synthesis .
特性
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUKILTKYJLCN-XEGCMXMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。